4-Methylpentane-1-sulfonamide
CAS No.:
Cat. No.: VC17814847
Molecular Formula: C6H15NO2S
Molecular Weight: 165.26 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C6H15NO2S | 
|---|---|
| Molecular Weight | 165.26 g/mol | 
| IUPAC Name | 4-methylpentane-1-sulfonamide | 
| Standard InChI | InChI=1S/C6H15NO2S/c1-6(2)4-3-5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) | 
| Standard InChI Key | GVXMPLUTWVZNRR-UHFFFAOYSA-N | 
| Canonical SMILES | CC(C)CCCS(=O)(=O)N | 
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
4-Methylpentane-1-sulfonamide belongs to the sulfonamide class, featuring a sulfonyl group () bonded to an amine moiety. The compound’s branched structure includes a 4-methylpentyl chain, which influences its physicochemical behavior. Key identifiers are summarized below:
| Property | Value | Source | 
|---|---|---|
| CAS Number | 787540-03-8 | |
| Molecular Formula | ||
| Molecular Weight | 165.25 g/mol | |
| Purity | ≥97% | |
| IUPAC Name | 4-Methylpentane-1-sulfonamide | 
The sulfonamide group’s electron-withdrawing nature and hydrogen-bonding capacity contribute to its reactivity and potential biological activity .
Synthesis and Reaction Pathways
General Sulfonamide Synthesis
Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with amines. For 4-methylpentane-1-sulfonamide, the probable route involves:
- 
Sulfonation: Reaction of 4-methylpentane-1-sulfonyl chloride with ammonia or a primary amine.
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Purification: Crystallization or chromatography to isolate the product .
 
A representative procedure from analogous compounds involves:
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Dissolving the amine in ethanol.
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Adding sulfonyl chloride and triethylamine as a base.
 
Yields for such reactions typically range from 55% to 93%, depending on the amine’s steric hindrance and reaction conditions .
Optimization Challenges
Branching in the alkyl chain may reduce reaction efficiency due to steric effects. Strategies to mitigate this include:
- 
Using excess sulfonyl chloride.
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Employing polar aprotic solvents like dimethylformamide (DMF) to enhance solubility .
 
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) and poor solubility in nonpolar solvents (e.g., hexane).
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Stability: Resistance to hydrolysis under acidic conditions but susceptible to strong bases .
 
Thermal Properties
Thermogravimetric analysis (TGA) of similar sulfonamides reveals decomposition temperatures above 200°C, suggesting moderate thermal stability .
Research Gaps and Future Directions
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Bioactivity Profiling: Screening for antimicrobial, anticancer, or anti-inflammatory activity.
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Physicochemical Studies: Determination of melting point, boiling point, and solubility parameters.
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Synthetic Optimization: Development of catalytic or green chemistry approaches to improve yields.
 
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